molecular formula C96H150CuN8O8 B12084695 Copper(II) 2 3 9 10 16 17 23 24-octakis&

Copper(II) 2 3 9 10 16 17 23 24-octakis&

Cat. No.: B12084695
M. Wt: 1607.8 g/mol
InChI Key: SZLALWGZRRNFKS-UHFFFAOYSA-N
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Description

Significance of Copper(II) Phthalocyanine (B1677752) Derivatives in Contemporary Materials Science

Copper(II) phthalocyanine (CuPc) and its derivatives are foundational materials in modern science and technology, owing to their remarkable chemical and thermal stability, and their versatile electronic and photophysical properties. jchemrev.com Initially prized as robust pigments for paints, inks, and plastics, the applications of CuPc derivatives have expanded dramatically. bris.ac.ukwikipedia.orgwikipedia.org Their utility now spans a wide array of high-technology fields.

In the realm of electronics and optics , these compounds are integral components. Their semiconducting properties are harnessed in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). jchemrev.com Furthermore, their strong absorption in the visible and near-infrared regions of the electromagnetic spectrum makes them suitable for use as coatings for recordable optical media like CD-ROMs. bris.ac.uk

The energy sector has also seen significant contributions from CuPc research. These derivatives are employed as sensitizers in organic photovoltaic (solar) cells, where they play a crucial role in absorbing sunlight and initiating the process of converting light into electricity. jchemrev.comacs.org Their catalytic activity is another area of intense investigation. Crystalline copper phthalocyanine, for instance, has demonstrated the ability to electrochemically reduce carbon dioxide to ethylene, a valuable chemical feedstock. acs.org

Moreover, the adaptability of the phthalocyanine structure allows for the development of sophisticated chemical sensors . bris.ac.uk By modifying the peripheral substituents, sensors can be designed to detect specific analytes through changes in their electrical or optical signals. The functionalization of CuPc has also been explored for applications in electrophoretic displays (EPDs), where modified particles serve as stable, colored components. mdpi.com

The Role of Octakis-Substitution in Tailoring Macrocyclic Properties and Reactivity

The introduction of eight substituents at the peripheral 2,3,9,10,16,17,23,24- positions of the copper(II) phthalocyanine core is a powerful strategy for fine-tuning its molecular properties and reactivity. researchgate.net This "octakis-substitution" significantly impacts several key characteristics:

Solubility and Aggregation: Unsubstituted CuPc is notoriously insoluble in most solvents, which limits its processability. wikipedia.org Attaching long alkyl or alkoxy chains, as seen in Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine, drastically improves solubility in common organic solvents. sigmaaldrich.comdergipark.org.tr This enhanced solubility is crucial for creating thin films and other material forms. It also helps to prevent the strong intermolecular aggregation that can quench desirable photophysical properties. dergipark.org.tr

Electronic Properties: The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—directly modulates the electronic structure of the phthalocyanine ring. acs.org Electron-withdrawing groups, such as octyloxycarbonyl substituents, can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org This tuning of the HOMO-LUMO energy gap is fundamental for designing materials with specific absorption spectra and for optimizing charge transfer properties in electronic devices. acs.orgacs.org For example, shifting the absorption maximum to the near-infrared region is a key goal for applications like photodynamic therapy and transparent photovoltaics. acs.org

Electrochemical Behavior: The redox properties of the phthalocyanine can be systematically altered through peripheral substitution. The introduction of electron-withdrawing groups makes the macrocycle harder to oxidize and easier to reduce, which is reflected in a positive shift in their respective electrochemical potentials. acs.org This control over the electrochemical behavior is vital for applications in catalysis and energy storage.

The strategic placement of these eight substituents allows for a high degree of control over the final properties of the material, enabling the rational design of copper(II) phthalocyanine derivatives for specific and advanced applications.

Historical Context and Evolution of Research Trajectories in Copper(II) Phthalocyanine Chemistry

The history of phthalocyanines is marked by serendipitous discoveries and subsequent systematic scientific investigation. The first unintentional synthesis of a phthalocyanine compound was reported in 1907. bris.ac.ukchimia.ch However, it was the accidental formation of iron phthalocyanine at a Scottish dye factory in 1928, and a similar discovery of copper phthalocyanine by Swiss researchers in 1927, that spurred significant interest. wikipedia.orgchimia.ch

The foundational work on the chemical and structural properties of these new compounds was conducted by Sir Patrick Linstead and his colleagues in the 1930s. Linstead was the one who coined the name "phthalocyanine," derived from the Greek words for "rock oil" (naphtha) and "blue" (cyanine). bris.ac.ukwikipedia.org His research established the macrocyclic structure of these molecules and their relationship to the porphyrins. wikipedia.org

Following this initial characterization, research and development focused heavily on the commercialization of copper phthalocyanine as a pigment. Marketed as 'Monastral Fast Blue B' in 1935, its exceptional lightfastness and chemical stability made it a superior alternative to existing blue pigments. chimia.chsci-hub.se For decades, the primary research trajectory was the improvement of its pigmentary properties and the synthesis of halogenated derivatives to produce green pigments. sci-hub.se

From the mid-20th century onwards, the focus of phthalocyanine research began to broaden beyond pigments and dyes. Scientists started to explore their potential in emerging fields. Investigations into their semiconductivity, catalytic activity, and photophysical properties opened up new avenues of research. bris.ac.uk The evolution of synthetic chemistry enabled more complex and targeted modifications of the phthalocyanine core, leading to the development of derivatives for applications in chemical sensors, nonlinear optics, photodynamic cancer therapy, and photovoltaics, marking a shift from a bulk commodity chemical to a high-value functional material. jchemrev.comtubitak.gov.tr

Data Tables

Table 1: Physicochemical Properties of a Representative Octakis-Substituted Copper(II) Phthalocyanine

PropertyValueReference
Compound Name Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine sigmaaldrich.com
CAS Number 119495-09-9 sigmaaldrich.com
Molecular Formula C₉₆H₁₄₄CuN₈O₈ sigmaaldrich.com
Molecular Weight 1601.77 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.com
Melting Point >300 °C sigmaaldrich.comchemicalbook.com
λmax 677 nm sigmaaldrich.comchemicalbook.com

Table 2: Comparison of Redox Potentials for Substituted vs. Unsubstituted Phthalocyanines

CompoundFirst Oxidation (V)First Reduction (V)Reference
H₂Pc (unsubstituted)+0.68-1.12 acs.org
H₂[Pc(COOC₈H₁₇)₈]+1.10-0.68 acs.org

This table illustrates the significant positive shift in redox potentials upon the addition of electron-withdrawing octyloxycarbonyl groups.

Properties

Molecular Formula

C96H150CuN8O8

Molecular Weight

1607.8 g/mol

IUPAC Name

copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene

InChI

InChI=1S/C96H150N8O8.Cu/c1-9-17-25-33-41-49-57-105-81-65-73-74(66-82(81)106-58-50-42-34-26-18-10-2)90-97-89(73)101-91-75-67-83(107-59-51-43-35-27-19-11-3)84(108-60-52-44-36-28-20-12-4)68-76(75)93(98-91)103-95-79-71-87(111-63-55-47-39-31-23-15-7)88(112-64-56-48-40-32-24-16-8)72-80(79)96(100-95)104-94-78-70-86(110-62-54-46-38-30-22-14-6)85(69-77(78)92(99-94)102-90)109-61-53-45-37-29-21-13-5;/h65-72,97,100-104H,9-64H2,1-8H3;/q-2;+2

InChI Key

SZLALWGZRRNFKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC2=C3NC(=C2C=C1OCCCCCCCC)NC4=C5C=C(C(=CC5=C([N-]4)NC6=C7C=C(C(=CC7=C(N6)NC8=C9C=C(C(=CC9=C(N3)[N-]8)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC.[Cu+2]

Origin of Product

United States

Synthetic Methodologies and Strategic Precursor Design for Copper Ii Octakis Substituted Phthalocyanines

Cyclotetramerization Approaches for the Macrocyclic Core Formation

The formation of the phthalocyanine (B1677752) macrocycle is typically achieved through the cyclotetramerization of phthalonitrile (B49051) precursors. This process involves the joining of four isoindole units to create the 18-π electron aromatic system. jchemrev.comresearchgate.net

Template Synthesis for Copper(II) Incorporation

The synthesis of metallophthalocyanines (MPcs) often employs a metal ion as a template to facilitate the cyclotetramerization reaction. dergipark.org.tr The copper(II) ion is particularly effective in this role, known to promote high yields in phthalocyanine synthesis. nih.gov The process generally involves heating a substituted phthalonitrile precursor with a copper salt, such as copper(I) chloride (CuCl) or copper(II) chloride (CuCl2). jchemrev.comnih.gove3s-conferences.orgoc-praktikum.de The copper ion coordinates with the nitrogen atoms of the precursor molecules, organizing them into the correct geometry for the ring-closing reaction. This template effect is a cornerstone of synthesizing copper phthalocyanines directly from appropriate precursors like phthalic anhydride (B1165640) or phthalonitriles. dergipark.org.trqualitron.net The reaction can be carried out in a high-boiling solvent or in a melt (bulk reaction). thieme-connect.de

Role of Organic Bases and Reaction Media in Cyclization Efficiency

The efficiency of the cyclotetramerization reaction is significantly influenced by the choice of base and reaction medium. Strong, non-nucleophilic organic bases are frequently used to catalyze the reaction. dergipark.org.tr 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a commonly employed base, often used in high-boiling protic solvents like n-pentanol or n-octanol. dergipark.org.trthieme-connect.deacs.org

High-boiling solvents such as quinoline, 1-chloronaphthalene, dimethylformamide (DMF), and anisole (B1667542) are often used to achieve the high temperatures (typically above 180°C) required for the reaction. researchgate.netnih.govthieme-connect.deresearchgate.net The choice of solvent can prevent unwanted side reactions, such as the halogenation of the phthalocyanine ring when using metal halide salts. thieme-connect.de

Recent studies have explored more sustainable approaches, replacing the organic base DBU with an inorganic base like potassium hydroxide (B78521) (KOH) and using greener solvents like anisole or glycerol/anisole mixtures. nih.gov These alternative protocols have demonstrated high yields, particularly for copper phthalocyanine (CuPc), with yields reaching up to 76% for the KOH-assisted tetramerization of phthalonitrile in anisole. nih.gov The solvent not only facilitates the reaction but can also impact the solubility of the final product and the ease of purification. nih.govresearchgate.net

PrecursorMetal SaltBaseSolventTemperature (°C)Yield (%)Reference(s)
PhthalonitrileCuCl₂DBUAnisoleReflux~60 nih.gov
PhthalonitrileCuCl₂KOHAnisoleReflux76 nih.gov
4,5-di(octyloxycarbonyl)phthalonitrileCu(acac)₂·H₂ODBUn-octanol120N/A acs.org
4,5-dicyanobenzene derivativeMetal SaltsN/ADMF/HexanolN/AN/A researchgate.net
Phthalic AnhydrideCuClN/A (with Urea)Melt25083 oc-praktikum.de

Peripheral Functionalization Strategies of Phthalocyanine Rings

The properties of copper phthalocyanines can be precisely tuned by introducing functional groups at the eight peripheral positions (2, 3, 9, 10, 16, 17, 23, and 24). This is typically achieved by starting the cyclotetramerization with a 4,5-disubstituted phthalonitrile.

Introduction of Electron-Withdrawing Substituents

The incorporation of electron-withdrawing groups onto the phthalocyanine periphery significantly alters its electronic properties. researchgate.net A key example involves the synthesis of octakis(octyloxycarbonyl)phthalocyanines. acs.org This is achieved through the cyclotetramerization of 4,5-di(octyloxycarbonyl)phthalonitrile. The presence of these ester groups shifts the oxidation and reduction potentials of the macrocycle to more positive values, confirming their electron-withdrawing nature. acs.org

Other common electron-withdrawing substituents include nitro and halo groups. researchgate.netumich.edu For instance, octachloro-substituted copper phthalocyanines (CuPcCl8) are synthesized from chloro-substituted phthalonitriles. nih.gov These modifications can influence the molecular packing and spectral properties of the resulting material. nih.govumich.edu

Incorporation of Electron-Donating Moieties

Conversely, attaching electron-donating groups enhances the electron density of the phthalocyanine ring. researchgate.net Alkoxy groups are a prominent example of electron-donating substituents. The synthesis of Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)phthalocyanine involves the cyclotetramerization of the corresponding 4,5-di(octyloxy)phthalonitrile. sigmaaldrich.com Other electron-donating groups include amino and aryloxy moieties. researchgate.netumich.edu These substitutions typically shift the Q-band absorption in the UV-vis spectrum to longer wavelengths.

Derivatization with Diverse Functional Groups

A wide array of functional groups can be introduced at the peripheral positions to impart specific functionalities and improve properties like solubility. researchgate.netresearchgate.netumich.edu

Alkyl and Alkoxy: Long alkyl and alkoxy chains are commonly added to increase solubility in organic solvents. researchgate.netumich.edusigmaaldrich.comgoogle.com For example, octakis(octyloxy) and other long-chain alkoxy derivatives are well-documented. sigmaaldrich.comumich.edu

Thioether: Thioether linkages provide another route for functionalization. The synthesis of octakis(2-benzyloxyethylsulfanyl) copper (II) phthalocyanine demonstrates the introduction of flexible, sulfur-containing side chains. researchgate.net These are often prepared from the corresponding phthalonitrile precursors. umich.edu

Ester: As mentioned, ester groups like octyloxycarbonyl act as electron-withdrawing substituents and can be introduced via the cyclotetramerization of ester-functionalized phthalonitriles. acs.orgumich.edu

Crown Ether: Phthalocyanines can be functionalized with crown ether units, creating complex host-guest systems. ru.nl These are synthesized from benzo crown ethers, which are converted to the corresponding dicyanobenzene derivatives before cyclotetramerization. ru.nlresearchgate.net

Polyhedral Oligomeric Silsesquioxanes (POSS): The covalent attachment of POSS cages to the phthalocyanine periphery is a strategy to create hybrid organic-inorganic materials, though specific examples for octakis-substitution are less common in the general literature.

Phenoxyacetamide: Soluble metallophthalocyanines bearing eight phenoxyacetamide groups have been synthesized. researchgate.net The synthesis involves the cyclotetramerization of 1,2-bis(phenoxyacetamide)-4,5-dicyanobenzene, which is prepared from a precursor like 4-nitrophthalonitrile. researchgate.netresearchgate.net This substitution pattern significantly enhances solubility in common organic solvents like DMF, chloroform, and THF. researchgate.net

Functional GroupExample Compound/PrecursorSynthetic ApproachReference(s)
Electron-Withdrawing
Ester (Carbonyl)M[Pc(COOC₈H₁₇)₈]Cyclotetramerization of 4,5-di(octyloxycarbonyl)phthalonitrile acs.org
Halogen (Chloro)CuPcCl₈Template synthesis from chloro-substituted phthalonitriles nih.gov
Electron-Donating
AlkoxyCopper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)phthalocyanineCyclotetramerization of 4,5-di(octyloxy)phthalonitrile sigmaaldrich.com
Diverse Groups
ThioetherOctakis(2-benzyloxyethylsulfanyl) Copper (II) PhthalocyanineCyclotetramerization of the corresponding phthalonitrile researchgate.net
Crown EtherCopper phthalocyanines with 15-crown-5 (B104581) ringsSynthesis from benzo crown ethers to form dinitrile, then cyclotetramerization ru.nl
PhenoxyacetamideCopper(II) octakis(phenoxyacetamide) phthalocyanineCyclotetramerization of 1,2-bis(phenoxyacetamide)-4,5-dicyanobenzene researchgate.netresearchgate.net

Approaches for Enhancing Solubility and Processability through Molecular Design

Unsubstituted Copper(II) Phthalocyanine (CuPc) is a molecule of significant interest for applications in electronics and materials science due to its unique electronic properties and high thermal and chemical stability. dergipark.org.trresearchgate.net However, its practical application is severely hindered by its inherent insolubility in common organic solvents. researchgate.netjchemrev.com This poor solubility stems from the planar, aromatic structure of the phthalocyanine macrocycle, which promotes strong intermolecular π-π stacking interactions, leading to the formation of stable, insoluble aggregates. nih.govnih.gov

To overcome this challenge, a primary strategy involves the molecular design of CuPc derivatives through the introduction of substituents at the peripheral positions of the macrocycle. For Copper(II) 2,3,9,10,16,17,23,24-octakis-substituted phthalocyanines, the attachment of eight functional groups serves to sterically hinder the close packing of the macrocyclic rings. This disruption of intermolecular forces is the key to enhancing both solubility and processability, making these advanced materials suitable for solution-based fabrication techniques. jchemrev.comnih.gov The nature, size, and shape of these substituents are critical design elements that dictate the final properties of the molecule.

Enhancing Solubility with Flexible and Bulky Substituents

A widely adopted and effective method for increasing solubility is the introduction of long, flexible alkyl or alkoxy chains at the eight non-peripheral positions. Chains such as octyloxy (-OC₈H₁₇) or butyl (-C₄H₉) act as "molecular spacers." sigmaaldrich.comresearchgate.net They increase the distance between the planar phthalocyanine cores, thereby weakening the van der Waals forces and π-π interactions that cause aggregation. This strategy significantly improves solubility in common organic solvents like chloroform, tetrahydrofuran (B95107) (THF), and toluene (B28343). For instance, Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)phthalocyanine demonstrates good solubility, enabling its use in solution-processable applications. sigmaaldrich.com

An even more effective approach involves the use of branched or bulky substituents. nih.gov Branched alkyl chains, such as tert-butyl groups, introduce greater steric hindrance than their linear counterparts of similar molecular weight. researchgate.net This increased bulkiness is highly effective at preventing the phthalocyanine molecules from stacking, leading to a dramatic increase in solubility. Similarly, the attachment of large, sterically demanding groups like 2,6-dimethoxyphenoxy results in highly soluble and non-aggregated copper phthalocyanines. dergipark.org.tr These derivatives can be readily dissolved in a wide range of organic solvents, including dichloromethane (B109758) (DCM), THF, dimethylformamide (DMF), and toluene, which is a critical attribute for fabricating thin films and other functional materials. dergipark.org.tr Theoretical studies have shown that such bulky groups increase the dihedral angle of the molecule, distorting its planarity and further reducing intermolecular interactions, which directly correlates with enhanced solubility. nih.gov

The following tables summarize the impact of different substitution patterns on the solubility of Copper(II) octakis-substituted phthalocyanines.

Table 1: Solubility Characteristics of Octakis-Substituted Copper(II) Phthalocyanines

Compound Name Substituent Key Molecular Feature Reported Solubility Characteristics
Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)phthalocyanine -O(CH₂)₇CH₃ Long, linear alkoxy chains Soluble in organic solvents, enabling solution-based processing. sigmaaldrich.com
Copper(II) 1,4,8,11,15,18,22,25-octafluoro-2,3,9,10,16,17,23,24-octakisperfluoro(isopropyl) phthalocyanine -CF(CF₃)₂ Bulky, fluorinated alkyl groups Soluble in o-dichlorobenzene; bulky groups separate the complexes. acs.org

Table 2: Comparative Effect of Substituent Structure on Solubility

Substituent Type Example Group Mechanism of Solubilization Relative Solubility Enhancement
Linear Alkyl/Alkoxy n-Butyl, Octyloxy Increases intermolecular distance, moderately disrupting π-π stacking. researchgate.net Good
Branched Alkyl tert-Butyl Introduces significant steric hindrance, effectively preventing molecular aggregation. researchgate.net Very Good

| Bulky Aryloxy | 2,6-dimethoxyphenoxy | Creates substantial steric bulk and distorts planarity, severely inhibiting π-π stacking. dergipark.org.trnih.gov | Excellent |


Advanced Characterization Techniques and Structural Elucidation in Research of Copper Ii Octakis Substituted Phthalocyanines

Spectroscopic Investigations for Electronic Structure and Molecular Conformation

The intricate electronic and molecular structures of copper(II) 2,3,9,10,16,17,23,24-octakis-substituted phthalocyanines (CuPcs) are interrogated using a suite of advanced spectroscopic techniques. Each method provides a unique window into the molecule's properties, from the delocalized π-electron system to the immediate environment of the central copper ion.

UV-Vis absorption spectroscopy is a fundamental tool for probing the electronic structure of phthalocyanines, which is dominated by π-π* transitions within the extensive conjugated macrocycle. The spectra are characterized by two primary absorption regions: the intense Soret band (or B-band) in the near-UV region (typically 300–400 nm) and the Q-band in the visible region (600–750 nm). researchgate.netresearchgate.netresearchgate.net The Q-band, which is responsible for the characteristic blue-green color of these compounds, arises from the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) (a₁ᵤ → e₉). researchgate.netkyushu-u.ac.jp The Soret band corresponds to transitions from deeper π-orbitals to the LUMO (a₂ᵤ, b₂ᵤ → e₉). researchgate.net

The position and shape of these bands are sensitive to substitution and the molecule's environment. For octakis-substituted CuPcs, the peripheral groups can modulate the electronic properties and, crucially, influence intermolecular interactions and aggregation. Aggregation is a common phenomenon in phthalocyanine (B1677752) chemistry, where the planar macrocycles stack on top of one another. This process significantly alters the UV-Vis spectrum. nih.gov

In dilute solutions, where the molecules are predominantly monomeric, a sharp Q-band is typically observed. As concentration increases or upon transition to the solid state, aggregation occurs, leading to characteristic spectral changes. researchgate.net These changes often manifest as a broadening of the Q-band or a splitting into two peaks, known as Davydov splitting. researchgate.net The nature of this splitting provides insight into the geometry of the aggregates. For instance, a blue-shift of the Q-band relative to the monomer is indicative of cofacial or "H-type" aggregation, while a red-shift suggests a head-to-tail or "J-type" arrangement. researchgate.net

In a study of 2,3,9,10,16,17,23,24-octakis(2-benzyloxyethylsulfanyl) phthalocyaninato copper(II), the evolution from a solution to a solid-state film showed a broadening of the absorption bands and the appearance of new, blue-shifted peaks, confirming the presence of cofacial interactions in the closely packed film. researchgate.net The intensity of the monomeric Q-band absorbance can be used quantitatively to study the equilibrium between monomeric and aggregated species in solution, as monomeric species generally adhere to the Beer-Lambert law. nih.gov

Table 1: Key UV-Vis Absorption Bands for Copper Phthalocyanines

BandTypical Wavelength Range (nm)Associated Electronic TransitionNotes
Q-Band 600 - 750π → π* (HOMO → LUMO)Sensitive to aggregation; responsible for the color. researchgate.netresearchgate.net
Soret Band (B-Band) 300 - 400π → π* (Deeper orbitals → LUMO)Very intense absorption in the near-UV region. researchgate.netresearchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups and characterize the bonding within octakis-substituted CuPc molecules. The IR spectrum provides a molecular fingerprint based on the absorption of infrared radiation at frequencies corresponding to the molecule's specific vibrational modes.

The FTIR spectra of substituted CuPcs are complex, displaying bands associated with the phthalocyanine macrocycle as well as those arising from the eight peripheral substituents. researchgate.net Density Functional Theory (DFT) calculations are frequently employed to aid in the reliable assignment of the observed vibrational bands to specific molecular motions. d-nb.infomdpi.comnih.gov

Key vibrational modes for the CuPc core include:

C=C and C=N Stretching: These vibrations of the isoindole rings and the azamethine bridges give rise to strong bands in the 1350-1620 cm⁻¹ region. nih.gov

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds of the macrocycle appear at various frequencies, for example, around 1100 cm⁻¹ (in-plane) and 720-750 cm⁻¹ (out-of-plane). rsc.org

Metal-Ligand Vibrations: The vibration involving the central copper ion and the coordinating nitrogen atoms is typically found in the far-infrared region, though its effects can sometimes be observed at higher frequencies. rsc.org

The introduction of eight substituents onto the phthalocyanine periphery significantly influences the vibrational spectrum. New bands corresponding to the functional groups within the substituents appear, and the electronic effects of these groups can cause shifts in the macrocycle's characteristic bands. researchgate.netnih.gov For instance, the introduction of electron-withdrawing chloro-substituents leads to a shift of the C=C stretching modes to lower wavenumbers. nih.gov The analysis of these spectra confirms the successful incorporation of the desired substituents and provides insight into the electronic perturbations they induce on the macrocycle.

Table 2: Selected FTIR Vibrational Frequencies and Assignments for Substituted Copper Phthalocyanines

Wavenumber (cm⁻¹)AssignmentReference
~3050Aromatic C–H stretching rsc.org
2800-3000Aliphatic C-H stretching (from substituents) semanticscholar.org
~1605C=C stretching (benzene ring) nih.gov
~1505C-N stretching (pyrrole ring) rsc.org
~1256C–N stretching in isoindole rsc.org
~1100C–H in-plane deformation rsc.org
~743C–H out-of-plane deformation rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation in solution. However, its application to Cu(II) phthalocyanines is complicated by the paramagnetic nature of the Cu(II) ion (d⁹ configuration, S=1/2). nih.govaip.org The unpaired electron on the copper center creates a strong local magnetic field, leading to significant paramagnetic shifting and severe broadening of NMR signals for nuclei in its vicinity, often rendering them undetectable. nih.govnih.gov

Despite these challenges, NMR can provide valuable information, particularly for the peripheral substituents, which are further removed from the paramagnetic core.

¹H NMR: Protons on the octakis-substituents are often observable, though their resonances may be broadened compared to those in a diamagnetic analogue. The chemical shifts and coupling patterns of these signals are used to confirm the structure of the substituent chains. Protons very close to the macrocycle are generally not observed in solution NMR due to extreme paramagnetic relaxation. nih.gov

¹³C NMR: Similar to ¹H NMR, carbon signals are subject to paramagnetic effects. Carbons within the substituent groups are more readily observed. In some cases, solid-state NMR (SSNMR), particularly with very-fast magic-angle spinning (VFMAS), can be employed to obtain high-resolution spectra of the macrocyclic carbons. nih.gov The large hyperfine shifts observed in SSNMR are highly sensitive to the local electronic environment and molecular packing. nih.govacs.org

A common strategy to overcome the challenges of paramagnetism is to synthesize and analyze the corresponding metal-free (H₂Pc) or diamagnetic metal-substituted (e.g., ZnPc) analogues. semanticscholar.org These species provide sharp, well-resolved NMR spectra that allow for unambiguous assignment of the proton and carbon signals of the macrocycle and substituents, which can then be used as a reference for interpreting the broader spectra of the Cu(II) complex.

The measurement of nuclear spin-lattice relaxation times (T₁) can also be informative. Paramagnetic systems exhibit significantly shorter T₁ values compared to diamagnetic ones. nih.govacs.org This T₁ value is proportional to the sixth power of the distance (R⁶) from the paramagnetic center, allowing for the estimation of relative distances of different nuclei from the central copper ion. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is an indispensable tool for the characterization of large, non-volatile molecules like octakis-substituted copper phthalocyanines. It provides a rapid and precise determination of the molecular weight, thereby confirming the molecular formula of the synthesized compound. nih.gov

In this technique, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs the laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact analyte molecule with it into the gas phase as a singly charged ion (e.g., [M]⁺ or [M+H]⁺). nih.gov The time it takes for this ion to travel through a field-free drift tube to the detector is measured. Since the flight time is proportional to the square root of the mass-to-charge ratio (m/z), the molecular weight can be accurately determined.

For octakis-substituted CuPcs, MALDI-TOF MS serves as a definitive confirmation of successful synthesis. The experimental mass spectrum will show a prominent peak corresponding to the calculated molecular weight of the target molecule, often as the molecular ion [M]⁺. The isotopic pattern of this peak, resulting from the natural abundance of isotopes (especially for Cu and C), should also match the theoretical pattern, providing further structural confirmation. researchgate.net

Magnetic Circular Dichroism (MCD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength in the presence of a strong magnetic field. It is an exceptionally sensitive probe of the electronic structure and magnetic properties of paramagnetic molecules like Cu(II) phthalocyanines. rsc.org

The MCD spectrum provides information that is complementary to a standard absorption spectrum. The MCD signals, particularly the derivative-shaped "A-terms" and peak-shaped "B- and C-terms," allow for the resolution of overlapping electronic transitions and the assignment of the angular momentum of excited states. acs.org For CuPc, the MCD spectrum of the Q-band typically exhibits a positive A-term, which is indicative of orbital angular momentum in the degenerate e₉ excited state. acs.org

A key application of MCD in the study of substituted CuPcs is the investigation of magnetic interactions. Low-temperature MCD is particularly powerful for probing spin exchange phenomena. researchgate.net Research on copper octabutoxy phthalocyanine, a non-peripheral octakis-substituted analogue, has demonstrated the existence of an indirect spin exchange interaction between the localized d-shell spin on the Cu(II) ion and the delocalized π-electrons of the macrocycle. nih.govarxiv.org At temperatures below 2 K, the MCD signal's dependence on the magnetic field shows a Brillouin-like saturation behavior, which is a clear signature of such an exchange interaction. researchgate.netresearchgate.net These advanced studies have allowed for the determination of a modified g-factor for the mediating electrons and provide a unique experimental tool for identifying the specific electronic states involved in spin-dependent phenomena in these molecular materials. researchgate.netnih.govarxiv.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that directly probes species with unpaired electrons. It is therefore ideally suited for characterizing the S=1/2 spin state of the Cu(II) ion in octakis-substituted phthalocyanines. aip.orgacs.org

The EPR spectrum of a Cu(II) complex provides precise values for the g-tensor and the hyperfine coupling tensor (A-tensor).

g-values: These values (g∥ and g⊥ for axial symmetry) are sensitive to the ligand field environment around the copper ion and reflect the extent of mixing between the ground and excited electronic states.

Hyperfine Coupling: The unpaired electron on the copper interacts with the magnetic moment of the copper nucleus (⁶³Cu and ⁶⁵Cu, both with nuclear spin I=3/2), splitting the EPR signal into a characteristic four-line pattern. The magnitude of this coupling (A∥ and A⊥) provides information about the nature of the metal-ligand bonds and the localization of the unpaired electron. Further superhyperfine coupling to the four coordinating nitrogen nuclei (¹⁴N, I=1) can also be observed, providing additional detail about the spin density distribution onto the ligand.

EPR spectra are thus used to confirm the +2 oxidation state of copper and to characterize its coordination environment with high precision. rsc.org

Electron Nuclear Double Resonance (ENDOR) is an advanced technique that combines EPR and NMR. In an ENDOR experiment, a specific transition in the EPR spectrum is saturated while simultaneously sweeping a radiofrequency field to induce NMR transitions of nearby magnetic nuclei. This method allows for the measurement of very small hyperfine couplings that are unresolved in the standard EPR spectrum. ENDOR can precisely map the interaction of the Cu(II) electron spin with surrounding nuclei, such as ¹H and ¹³C in the substituents and ¹⁴N in the macrocycle, providing a detailed picture of the spin density distribution throughout the entire molecule.

Electrochemical Characterization and Redox Behavior

The electrochemical properties of copper(II) octakis-substituted phthalocyanines are critical to their application in various fields, including catalysis, sensing, and molecular electronics. Understanding the electron transfer processes, redox potentials, and the influence of peripheral substituents is fundamental to designing molecules with tailored functions. Advanced electrochemical techniques provide the means to probe these properties in detail.

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) for Electron Transfer Processes

Cyclic voltammetry (CV) is a primary tool for investigating the redox behavior of copper(II) octakis-substituted phthalocyanines. It provides information on the formal redox potentials and the reversibility of electron transfer processes. In a typical CV experiment, the potential is swept linearly to a set value and then reversed. For many copper(II) phthalocyanines, which are redox-inactive at the metal center, the observed redox processes are centered on the phthalocyanine macrocycle. ktu.edu.tr These typically involve multiple one-electron transfer steps, corresponding to the formation of π-cation and π-anion radicals. nih.gov

For instance, studies on peripherally and non-peripherally substituted octakis(dodecyl)phthalocyaninatozinc(II) complexes, which share electrochemical characteristics with their copper counterparts, reveal multiple redox events. nih.gov The CV of these compounds often shows two oxidations and up to four reductions, though not all may be observable within the solvent's electrochemical window. nih.gov The electrochemical reversibility of these processes can be assessed by the separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of the peak currents.

Differential Pulse Voltammetry (DPV) is a complementary technique that offers higher sensitivity and better resolution for closely spaced redox processes compared to CV. In DPV, fixed-magnitude pulses are superimposed on a linear potential ramp. The current is sampled just before and at the end of the pulse, and the difference is plotted against the potential. This method is particularly useful for studying slow charge transfer processes. researchgate.net While specific DPV studies on octakis-substituted copper phthalocyanines are not extensively detailed in the literature, the principles of the technique are broadly applicable for elucidating complex electron transfer mechanisms in these systems.

The combination of CV and DPV allows for a comprehensive understanding of the electron transfer kinetics and thermodynamics. For example, CV scans at varying rates can help determine if a process is diffusion-controlled or surface-adsorbed, while DPV can resolve overlapping redox waves that might appear as a single broad peak in a CV experiment.

Table 1: Representative Redox Processes for Substituted Metallophthalocyanines Investigated by Voltammetry

Compound Type Redox Process Observation Technique Source
Peripherally Substituted Cu(II) Phthalocyanine Pc-based reduction and oxidation Three Pc-based reductions and two Pc-based oxidations were observed. CV ktu.edu.tr
Non-peripherally Substituted Zn(II) Phthalocyanine Ring-based redox couples Often reveals four of the six expected ring-based redox couples. CV nih.gov
Peripherally Substituted Zn(II) Phthalocyanine Dimerization upon oxidation CV features suggest the formation of [Pc][Pc+] intermediates. CV nih.gov

Spectroelectrochemical Studies for Redox-Induced Spectral Changes

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to simultaneously obtain information about the electronic structure of species generated at an electrode. For copper(II) octakis-substituted phthalocyanines, UV-Vis spectroelectrochemistry is particularly powerful. It allows for the direct observation of changes in the electronic absorption spectrum as the molecule undergoes oxidation or reduction, providing definitive identification of the species formed.

The characteristic strong Q-band absorption in the visible region (around 600-700 nm) and the Soret (or B) band in the UV region are highly sensitive to the redox state of the phthalocyanine macrocycle. uantwerpen.be When a copper(II) phthalocyanine is reduced, a π-anion radical is formed, leading to distinct changes in the absorption spectrum. Similarly, oxidation generates a π-cation radical with its own unique spectral signature. worldscientific.com These spectral changes can confirm that the redox process is indeed ligand-centered rather than metal-centered.

For example, in situ spectroelectrochemical measurements on thiadiazole-substituted copper(II) phthalocyanine have been used to assign the redox processes observed in voltammetry. ktu.edu.tr The spectra and even the color of the electrogenerated species can be determined, revealing distinct differences between the neutral, reduced, and oxidized forms. ktu.edu.tr In some cases, the generation of new bands at specific wavelengths provides a clear fingerprint for the formation of the radical species. Studies on related aluminum phthalocyanines have shown that the initial Q-band can recover after a redox cycle, indicating the stability of the chromophore, although aggregation of the oxidized or reduced species can sometimes complicate the spectral recovery. uantwerpen.be

Influence of Peripheral Substituents on Redox Potentials and Ligand-Centered Oxidations

The nature and position of peripheral substituents on the phthalocyanine ring have a profound impact on the electronic properties and, consequently, the redox behavior of the molecule. Substituents can alter the redox potentials by donating or withdrawing electron density from the π-conjugated macrocycle.

Electron-donating groups, such as alkoxy or alkyl groups, generally make the phthalocyanine ring easier to oxidize (shifting oxidation potentials to less positive values) and harder to reduce (shifting reduction potentials to more negative values). Conversely, electron-withdrawing groups, like halogens or sulfonyl groups, make the ring more difficult to oxidize and easier to reduce. For example, the introduction of electron-donating 2,2,4-trimethyl-3-pentoxy groups at the α-positions of a copper phthalocyanine results in a significant red-shift of the Q-band, indicative of a smaller HOMO-LUMO gap, and influences the redox potentials. worldscientific.com Similarly, studies on chloro-substituted copper phthalocyanines show that the inductive effect of the electron-withdrawing chlorine atoms alters the vibrational modes associated with the C=C and C=N bonds of the macrocycle. nih.gov

The position of the substituents also plays a crucial role. A comparative study of peripherally and non-peripherally substituted octakis(dodecyl)phthalocyanines demonstrated significant differences in their electrochemical behavior. nih.gov Metalation of both peripheral and non-peripheral metal-free phthalocyanines was found to shift all redox potentials to lower values. nih.gov Furthermore, the peripherally substituted isomers showed cyclic voltammetry features consistent with the dimerization of the oxidized species, a phenomenon not observed for the non-peripheral counterparts. nih.gov This highlights how the steric and electronic effects of substituent positioning can dictate not only the redox potentials but also the subsequent chemical behavior of the electrogenerated species.

Table 2: Influence of Substitution on the Properties of Phthalocyanines

Compound Type Substituent Effect Observation Source
α-tetra-(2,2,4-trimethyl-3-pentoxy) Cu(II) Pc Electron-donating groups 40 nm red-shift in the Q-band compared to the unsubstituted analogue. worldscientific.com
Octakis(dodecyl)phthalocyanines Positional isomerism Non-peripherally substituted Pcs are more soluble and have red-shifted Q-bands compared to peripheral isomers. nih.gov
Octakis(dodecyl)phthalocyanines Metalation Shifts all redox potentials to lower values. nih.gov
Chloro-substituted Copper Phthalocyanines Electron-withdrawing groups Shifts C=C and C=N stretching vibrations to lower wavenumbers due to inductive effects. nih.gov

Theoretical and Computational Investigations of Copper Ii Octakis Substituted Phthalocyanines

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and optimize the molecular geometry of copper(II) octakis-substituted phthalocyanines. These calculations are crucial for understanding the fundamental properties of these molecules.

DFT studies have shown that the introduction of eight substituents on the periphery of the phthalocyanine (B1677752) ring can significantly influence its geometry. For instance, in the case of octachloro-substituted copper phthalocyanine (CuPcCl₈), DFT calculations using the B3LYP/6–31G(d,p) method revealed that the molecule maintains a planar C₄h point group symmetry. mdpi.comnih.gov However, the addition of sixteen chlorine atoms (CuPcCl₁₆) leads to a non-planar distortion of the macrocycle, reducing the molecule's symmetry to D₂d. mdpi.comnih.gov This distortion is a direct result of the steric hindrance from the bulky chlorine substituents.

The choice of the DFT functional is critical for accurately predicting the electronic structure. Studies comparing various functionals, such as the Local Density Approximation (LDA), Generalized Gradient Approximations (GGA) like PBE and BP86, and hybrid functionals like B3LYP and PBEh, have demonstrated significant differences in the predicted electronic properties of the parent copper phthalocyanine (CuPc). tau.ac.ilelsevierpure.com Semilocal functionals (LDA and GGA) tend to underbind localized orbitals due to self-interaction errors, which can lead to an incorrect ordering of the frontier molecular orbitals. tau.ac.ilelsevierpure.comaps.org Hybrid functionals, which incorporate a portion of the exact Hartree-Fock exchange, generally provide results in better agreement with experimental photoemission spectroscopy data. tau.ac.ilaps.org For instance, the Heyd–Scuseria–Ernzerhof (HSE) screened hybrid functional has been suggested as a suitable compromise for achieving accuracy in these systems. tau.ac.il

DFT calculations also provide detailed information on bond lengths. A comparison between experimental and DFT-optimized bond lengths for chloro-substituted copper phthalocyanines highlights the accuracy of these computational methods. mdpi.comnih.gov

Table 1: Comparison of Selected DFT-Optimized and Experimental Bond Lengths (Å) in CuPcClₓ Molecules

This table is based on data presented in studies of chloro-substituted copper phthalocyanines and illustrates the typical accuracy of DFT calculations.

Bond CuPcCl₄ (DFT) CuPcCl₈ (DFT) CuPcCl₁₆ (DFT)
Cu–N(iso) 1.956 1.961 1.970
N(iso)–C(α) 1.381 1.382 1.384
C(α)–N(meso) 1.329 1.328 1.332
C(α)–C(β) 1.458 1.459 1.457
C(β)–C(β) 1.396 1.395 1.402

Data sourced from DFT B3LYP/6–31G(d,p) calculations. mdpi.comnih.gov

Quantum Chemical Calculations for Molecular Orbitals and Reactivity Prediction

Quantum chemical calculations are essential for understanding the molecular orbitals (MOs) of copper(II) octakis-substituted phthalocyanines, which in turn dictate their chemical reactivity. These calculations help to visualize the distribution of electron density and identify the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The nature and energy levels of these frontier orbitals are heavily influenced by the peripheral substituents. In the parent CuPc, DFT calculations have shown a significant discrepancy between different functionals in predicting the character of the HOMO. tau.ac.ilaps.org Semilocal functionals incorrectly predict the HOMO to be the metal-centered d-orbital (b₁g), whereas hybrid functionals, in agreement with experiments, show it to be a ligand-based π-orbital (a₁u). tau.ac.ilaps.org This correct assignment is critical for predicting reactivity, as it identifies the most likely site for electrophilic attack.

The introduction of electron-withdrawing or electron-donating groups at the eight peripheral positions directly modulates the energy levels of the HOMO and LUMO.

Electron-withdrawing groups (e.g., -Cl, -F, -CN) lower the energies of both the HOMO and LUMO, making the molecule a better electron acceptor (more easily reduced).

Electron-donating groups (e.g., -alkoxy, -alkyl) raise the energies of the HOMO and LUMO, making the molecule a better electron donor (more easily oxidized).

This tuning of orbital energies is fundamental to designing these molecules for specific applications, such as in organic electronics or catalysis. Quantum chemical calculations using methods like unrestricted Hartree-Fock (UHF) or DFT allow for the precise quantification of these energy shifts and the analysis of orbital hybridization between the central copper ion and the phthalocyanine ligand. researchgate.net

Computational Modeling of Spectroscopic Signatures (e.g., UV-Vis, EPR)

Computational modeling plays a vital role in interpreting the complex spectroscopic data obtained for copper(II) octakis-substituted phthalocyanines.

UV-Vis Spectroscopy: The electronic absorption spectra of phthalocyanines are characterized by two main features: the intense Q-band in the visible region (~600-750 nm) and the Soret (or B) band in the near-UV region (~300-400 nm). The Q-band arises from the π → π* transition from the HOMO (a₁u) to the LUMO (eg), which is a key characteristic of the phthalocyanine macrocycle. researchgate.net Time-dependent DFT (TD-DFT) calculations are widely used to simulate UV-Vis spectra, predicting the energies and intensities of these electronic transitions. dntb.gov.ua For octakis-substituted derivatives, such as copper(II) 2,3,9,10,16,17,23,24-octakis(2-benzyloxyethylsulfanyl) phthalocyanine, the position of the Q-band is sensitive to the molecular environment, shifting between the solution and solid-film states due to intermolecular interactions. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for probing the electronic environment of the paramagnetic Cu(II) center (d⁹ configuration). DFT calculations are used to compute the EPR parameters, such as the g-tensor and hyperfine coupling constants (A-tensor), which facilitates the interpretation of experimental spectra. nih.gov These parameters are sensitive to the covalent character of the copper-ligand bonds and the geometry of the complex. nih.gov Studies on substituted copper phthalocyanines have shown that changes in the g-tensor values can be directly related to the electronic effects of the substituents and the polarity of the surrounding solvent matrix. nih.gov For example, analysis of EPR data, supported by DFT, indicates that the in-plane metal-ligand σ-bonding is more covalent when electron-donating tert-butyl groups are present compared to the unsubstituted parent compound. nih.gov

Table 2: Representative Experimental EPR Parameters for Substituted Copper Phthalocyanines

This table illustrates how substituents and the environment affect the EPR parameters of the Cu(II) center.

Compound Solvent/Matrix g_parallel g_perpendicular A_parallel (Cu) [10⁻⁴ cm⁻¹]
CuPc Toluene (B28343) 2.170 2.047 213.3
CuPc(t-butyl)₄ Toluene 2.167 2.047 215.1
CuPc(F)₁₆ Toluene 2.176 2.050 208.5

Data sourced from combined EPR and DFT studies. nih.gov

Theoretical Insights into Redox Activity and Charge Transfer Processes

The redox behavior of copper(II) octakis-substituted phthalocyanines is central to their use in applications like electrocatalysis and organic electronics. Theoretical calculations provide invaluable insights into their electron transfer capabilities.

The introduction of eight electron-withdrawing substituents, such as in copper(II) 1,4,8,11,15,18,22,25-octafluoro-2,3,9,10,16,17,23,24-octakisperfluoro(isopropyl) phthalocyanine (CuIIF₆₄Pc), dramatically enhances the electron-accepting ability of the phthalocyanine macrocycle. acs.orgnih.gov This makes the molecule easier to reduce. Theoretical models help to understand how the addition of electrons affects the molecular and electronic structure. For instance, in the one-electron reduced [CuII(F₆₄Pc•³⁻)]⁻ complex, the added electron resides on the phthalocyanine ligand, creating a diradical system where the spin on the Pc ligand is antiferromagnetically coupled to the spin on the Cu(II) center. acs.orgnih.gov

DFT calculations are used to predict redox potentials and to analyze the charge distribution in different redox states. These calculations can elucidate whether electron transfer processes are centered on the metal or the phthalocyanine ligand. The electron-withdrawing or -donating character of the peripheral groups is a key determinant of the redox chemistry. nih.gov Strong electron-withdrawing groups stabilize the reduced forms of the complex, shifting the reduction potentials to more positive values. This principle is fundamental to tuning the material for specific redox applications, such as oxygen reduction electrocatalysis. researchgate.net

Molecular Dynamics Simulations for Aggregation and Self-Assembly Prediction

Copper(II) octakis-substituted phthalocyanines often exhibit a strong tendency to aggregate in solution and in the solid state, a phenomenon driven by π-π stacking interactions between the large aromatic macrocycles. This aggregation significantly affects their optical and electronic properties.

Molecular dynamics (MD) simulations are a computational technique used to predict and analyze the dynamics of these aggregation and self-assembly processes. researchgate.net By simulating the movement of multiple phthalocyanine molecules in a solvent box over time, MD can provide detailed information on:

Aggregate structure: Predicting the preferred orientation of molecules within an aggregate (e.g., co-facial, slipped-stacked).

Thermodynamics of aggregation: Calculating the free energy changes associated with self-assembly.

Influence of substituents: Understanding how bulky or functional peripheral groups can hinder or promote specific aggregation pathways. The bulky perfluoroisopropyl groups in CuIIF₆₄Pc, for example, are known to suppress intermolecular π–π interactions. acs.orgnih.gov

While direct MD simulations on these specific copper complexes are computationally intensive, the principles are well-established. Related studies on the self-assembly of copper nanoclusters and coordination polymers demonstrate that aggregation can lead to new emergent properties, such as aggregation-induced emission (AIE). nih.govnih.gov These simulations are crucial for designing molecules with controlled solid-state packing, which is essential for optimizing charge transport in thin-film devices.

Supramolecular Assembly and Self Organization of Copper Ii Octakis Substituted Phthalocyanines

Aggregation Tendencies in Solution and Solid State Environments

The strong cohesive forces between the planar phthalocyanine (B1677752) macrocycles lead to significant aggregation tendencies both in solution and in the solid state. acs.orgresearchgate.net In solution, this typically manifests as the formation of co-facial aggregates, where the molecules stack one on top of the other. The extent of this aggregation is highly dependent on the solvent, concentration, temperature, and the chemical nature of the peripheral substituents. researchgate.net For instance, the introduction of bulky side chains can modulate solubility and hinder excessive aggregation. nih.gov Conversely, certain functionalities can enhance intermolecular interactions; for example, octakis(2-benzyloxyethylsulfanyl) copper(II) phthalocyanine, which features thioether linkages, exhibits increased solution aggregation constants compared to analogous compounds with alkoxy-based side chains. acs.orgresearchgate.net In some cases, bulky substituents like perfluoroisopropyl groups can effectively suppress intermolecular π-π interactions, isolating the phthalocyanine anions. nih.gov

In the solid state, these molecules almost invariably pack into columnar structures, a consequence of the strong π-π stacking. nih.govnih.gov The arrangement of these columns with respect to one another defines the crystal packing, which can adopt various symmetries. In many known crystal structures of copper phthalocyanines, the molecules are stacked in columns, with the molecular planes inclined relative to the column axes. nih.gov The specific packing motif, such as a parallel or herringbone arrangement, depends on the substituents and crystallization conditions. nih.gov For peripherally substituted octakis(dodecyl)phthalocyanines, the macrocycles are found to be very close to each other, with core-to-core distances of only 3.4–3.6 Å, indicating strong interactions. nih.gov In contrast, octafluoro-substituted derivatives can exhibit different packing styles depending on the central metal, with some forming uniform stacks and others arranging into staggered, two-dimensional layers. mdpi.com

Liquid Crystalline Behavior and Mesophase Formation

A hallmark of many octakis-substituted phthalocyanines is their ability to form liquid crystalline phases, specifically discotic mesophases. In these phases, the disc-like molecules stack into columns, and these columns arrange themselves into two-dimensional lattices, combining the fluidity of a liquid with the structural order of a crystal. This behavior is typically observed upon heating the crystalline solid, which transitions into a mesophase before becoming an isotropic liquid at higher temperatures.

The specific arrangement of the molecular columns gives rise to different types of mesophases, which are primarily identified and characterized using a combination of polarizing optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD).

Columnar Hexagonal (Colh): This is one of the most common mesophases, where the columns are packed in a hexagonal lattice. ru.nl Octa-n-alkoxy-substituted phthalocyanines, for example, have been shown to exhibit ordered hexagonal columnar mesophases (Dho, a subtype of Colh). ru.nlresearchgate.net The XRD patterns for these phases typically show sharp reflections in the low-angle region corresponding to the hexagonal lattice and a diffuse halo in the wide-angle region related to the molten-like state of the aliphatic side chains. A sharper reflection around 3.4 Å is often observed, corresponding to the stacking period of the phthalocyanine cores within a column. ru.nl

Columnar Rectangular (Colr) and Oblique (Colrd): In these less symmetric phases, the columns are arranged on a rectangular or oblique 2D lattice. Octakis(13, 17-dioxa nonacosane-15-sulfanyl) copper(II) phthalocyanine was found to form a centered rectangular disordered columnar mesophase (Drd). tandfonline.com Similarly, octakis(2-benzyloxyethylsulfanyl) copper(II) phthalocyanine transitions from a crystalline phase to a distorted rectangular (oblique, Colrd) phase at elevated temperatures. acs.orgresearchgate.net

Other Mesophases: More complex arrangements, such as tetragonal (Coltet) and cubic (Cub) phases, have also been reported, particularly in derivatives with more elaborate side chains, like octakis(phenoxy)phthalocyaninato copper(II) complexes with additional peripheral substituents. worldscientific.com

The table below summarizes the mesophases identified for various Copper(II) octakis-substituted phthalocyanines.

Compound TypeMesophase(s) IdentifiedMethod(s) of Identification
Octakis(n-alkoxy)phthalocyanineColumnar Hexagonal ordered (Dho)POM, XRD ru.nlresearchgate.net
Octakis(phenoxy)phthalocyanine derivativesColhd, Colho, Colrd, Coltet.d, CubPOM, DSC, XRD worldscientific.com
Octakis(2-benzyloxyethylsulfanyl)phthalocyanineColumnar Oblique (distorted rectangular, Colrd)XRD acs.orgresearchgate.net
Octakis(13, 17-dioxa nonacosane-15-sulfanyl)phthalocyanineColumnar Rectangular disordered (Drd)DSC, POM, XRD tandfonline.com

The stability of a given mesophase and the temperatures at which transitions occur are highly sensitive to the molecular architecture. Several key factors have been identified:

Nature of the Side Chains: The length, branching, and flexibility of the eight peripheral chains are paramount. Longer alkyl or alkoxy chains generally promote the formation of mesophases over wider temperature ranges. scispace.comresearchgate.net The introduction of different linking atoms, such as thioethers instead of ethers, can significantly alter intermolecular interactions and raise transition temperatures. For instance, octakis(2-benzyloxyethylsulfanyl) copper(II) phthalocyanine shows significantly higher crystal-to-liquid crystal transition temperatures than its alkoxy-based counterparts. acs.orgresearchgate.net

Substitution Position: The position of the substituents on the phthalocyanine core (peripheral vs. non-peripheral) has a profound effect. Non-peripherally substituted compounds are often more soluble and may exhibit different mesomorphic properties compared to their peripherally substituted isomers due to steric hindrance that weakens core-core interactions. nih.gov Even within peripheral substitution, the specific placement of functional groups on attached moieties (e.g., ortho, meta, or para positions on a phenoxy group) can drastically change the resulting mesophase structure. worldscientific.com

Central Metal Ion: While this article focuses on copper, it is known that the central metal ion can influence liquid crystalline properties. Studies comparing zinc, nickel, and metal-free derivatives have shown that the metal can affect the temperature range of mesophase stability. researchgate.netnih.gov

Molecular Symmetry and Polarity: Asymmetrically substituted phthalocyanines or those with polar terminal groups (e.g., -OH) can lead to the formation of rarer mesophases, such as the nematic phase, by disrupting the typical columnar packing. scispace.comresearchgate.net

The following table provides examples of how substituent changes affect transition temperatures.

CompoundCrystal to Mesophase Transition (°C)Mesophase to Isotropic Liquid Transition (°C)
Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)phthalocyanine112>300 (Decomposition)
Copper(II) octakis(2-benzyloxyethylsulfanyl)phthalocyanineSignificantly higher than alkoxy-based analoguesNot specified
Zinc 1,4,8,11,15,18,22,25-octa(pentyl)phthalocyaninateMesophase exhibitedNot specified
Zinc 1,4,8,11,15,18,22,25-octa(hexyl)phthalocyaninateOne or more mesophasesNot specified

Thin Film Fabrication and Nanostructure Formation

The self-assembly properties of octakis-substituted copper phthalocyanines make them excellent candidates for the fabrication of ordered thin films and nanostructures, which are crucial for applications in electronics and sensors. Various techniques have been developed to control the molecular orientation on a substrate.

The Langmuir-Blodgett (LB) technique is a powerful method for creating highly ordered, multilayered films with precise control over thickness and molecular arrangement. For amphiphilic molecules, this involves spreading a solution of the compound onto a water subphase, compressing the resulting monolayer, and then transferring it layer by layer onto a solid substrate. Studies on octakis(2-benzyloxyethylsulfanyl) copper(II) phthalocyanine have demonstrated that the LB method can produce films with hexagonal close packing of parallel phthalocyanine columns. acs.orgresearchgate.net Upon annealing, these as-deposited films can undergo reorganization into different domains, showcasing the dynamic nature of these supramolecular assemblies. acs.orgresearchgate.net

Solution-based methods like spin coating offer a simpler, more scalable approach to film fabrication. uaeu.ac.ae In this technique, a solution of the phthalocyanine is dropped onto a spinning substrate, and the centrifugal force spreads the solution evenly, while rapid solvent evaporation leaves a solid film. The quality and morphology of spin-coated films depend heavily on the solvent, solution concentration, and spin speed. dntb.gov.uaresearchgate.net This method has been used to prepare highly ordered crystalline thin films of compounds like Copper Octabutoxy Phthalocyanine, with macroscopic grain sizes suitable for optical studies. nih.gov For non-peripherally substituted copper-1,4,8,11,15,18,22,25-octakis(hexyl)phthalocyanine, spin coating has been employed to deposit the active semiconductor layer in organic thin-film transistors. researchgate.net Solution processing can also be used to generate specific nanostructures; for instance, filamentous copper phthalocyanine films with porous, three-dimensional structures have been prepared, which enhances their performance in gas sensing applications. rsc.org

Physical Vapor Deposition Techniques (e.g., Thermal Evaporation, Sublimation)

The fabrication of well-ordered thin films from peripherally-substituted copper phthalocyanines is commonly achieved through physical vapor deposition (PVD) techniques. researchgate.net These methods are advantageous as they are performed in a high-vacuum environment, which minimizes contamination and allows for precise control over film growth. The two most prevalent PVD methods for these compounds are thermal evaporation and sublimation. researchgate.netnih.gov

Thermal Evaporation: This conventional technique involves heating the powdered Copper(II) octakis-substituted phthalocyanine material in a crucible within a vacuum chamber (typically at pressures of 10⁻⁵ mbar or lower). tripod.comscirp.org As the material is heated to its sublimation temperature, it transitions directly from a solid to a gaseous state. nih.gov This vapor then travels and deposits onto a substrate, which is kept at a controlled temperature, to form a thin film. tripod.comscirp.org The deposition rate and final film thickness are typically monitored in real-time using a quartz crystal microbalance. atlantis-press.comkhu.ac.kr For chloro-substituted copper phthalocyanines, sublimation temperatures can range from 430 to 490 °C depending on the degree of substitution. nih.gov

Sublimation: This method is a purification step and a deposition technique. nih.gov For instance, Copper(II) 2,3,9,10,16,17,23,24-octakis(hexylsulfonyl)phthalocyanine can be purified via vacuum sublimation. Purified materials are then used for thin-film deposition by heating the material under vacuum to allow it to sublime and subsequently condense onto a nearby substrate. khu.ac.kr This process is crucial for achieving high-purity active layers in electronic devices. The ability of phthalocyanines to be easily sublimated into high-quality thin films makes them suitable for various applications. scirp.org Some advanced setups use a carrier-gas sublimation process for initial purification before vacuum deposition. khu.ac.kr

These solvent-free methods are critical for creating uniform, high-purity films required for electronic and optoelectronic applications, preventing potential solvent-induced morphological issues.

Control of Film Morphology, Orientation, and Anisotropy

The performance of devices based on Copper(II) octakis-substituted phthalocyanine thin films is critically dependent on the molecular arrangement within the film. Controlling the film's morphology (the size and shape of crystalline domains), orientation (the alignment of molecules relative to the substrate), and anisotropy (direction-dependent properties) is therefore of paramount importance. nih.govbohrium.com

Several parameters during the PVD process can be tuned to achieve the desired film structure:

Substrate Temperature: The temperature of the substrate during deposition is a key factor influencing film crystallinity and morphology. scirp.orgasianpubs.org For instance, depositing chloro-substituted copper phthalocyanines on substrates at elevated temperatures (e.g., 200 °C) can promote the growth of polycrystalline films, whereas deposition at lower temperatures (e.g., 50 °C) may result in amorphous films, especially with a higher number of chloro-substituents. nih.gov Increasing substrate temperature generally provides more thermal energy to the deposited molecules, allowing them to diffuse on the surface and find energetically favorable positions, leading to larger, more ordered crystalline grains. asianpubs.org

Deposition Rate: The rate at which the phthalocyanine vapor arrives at the substrate surface affects the film structure. Slower deposition rates can allow more time for molecules to self-organize into crystalline structures.

Substrate Surface Modification: The properties of the substrate itself can template the growth of the phthalocyanine film. A notable technique is "rubbing," where a polymer-coated substrate (like polyethersulfone) is mechanically rubbed in one direction. khu.ac.kr This creates nano-groove-like structures on the surface that can induce a unidirectional orientation of the deposited CuPc crystallites, leading to significant optical and electrical anisotropy. khu.ac.kr The degree of anisotropy, measured by the dichroic ratio from polarized UV-vis absorption spectroscopy, increases with the rubbing strength. khu.ac.kr

External Fields: The application of external fields during deposition can influence molecular orientation. Applying a DC electric field during physical vapor deposition has been shown to enhance the crystal orientation of copper phthalocyanine films over a submillimeter area. dntb.gov.ua Similarly, annealing films in the presence of a magnetic field can induce preferential orientation in the crystallites of related phthalocyanine compounds. dntb.gov.ua

Due to the planar nature of the phthalocyanine molecule, the resulting films often exhibit uniaxial anisotropy, where the optical and electrical properties differ between the in-plane and out-of-plane directions. tu-chemnitz.de This intrinsic anisotropy can be further enhanced and controlled by the deposition conditions, leading to films with highly ordered structures. tu-chemnitz.de

Impact of Post-Deposition Annealing on Film Structure and Characteristics

Post-deposition annealing, which involves heating the thin film in a controlled environment after its formation, is a widely used method to improve the structural and electronic properties of copper phthalocyanine films. scirp.orgatlantis-press.com This thermal treatment provides the necessary energy for molecules to rearrange, leading to significant changes in the film's crystallinity, morphology, and phase. scirp.orgbohrium.com

The primary effects of annealing include:

Enhanced Crystallinity: As-deposited films, particularly those formed on room-temperature substrates, can be amorphous or have very small crystallites. nih.gov Annealing typically improves molecular order, resulting in an increase in the size and quality of crystalline grains. atlantis-press.com This enhancement in crystallinity is observable through techniques like X-ray diffraction (XRD), where diffraction peaks become sharper and more intense after annealing. scirp.org

Phase Transitions: Copper phthalocyanine can exist in different crystalline phases, most commonly the metastable α-phase and the more thermally stable β-phase. tripod.comscirp.org Annealing can induce a phase transition from the α-form to the β-form. tripod.com This transition is a thermally activated process and is a key reason for the observed changes in the film's properties. tripod.com

Morphological Changes: Atomic force microscopy (AFM) reveals that annealing alters the surface morphology of the films. scirp.org The process can lead to the growth of larger, more homogeneously distributed grains. scirp.orgscirp.org However, the specific changes depend heavily on the annealing temperature. For example, in one study, the grain size of CuPc films was found to increase with annealing temperatures up to a certain point, after which it decreased, potentially due to the onset of a phase transition. scirp.org

The table below, based on data from studies on copper phthalocyanine thin films, illustrates the effect of annealing temperature on the average grain size.

Annealing Temperature (K)Average Grain Size (nm)
298 (Room Temp)19.58
32320.12
34820.43
37320.65
42320.94

This table is generated based on data reported for CuPc thin films, showing a general trend of grain size fluctuation with annealing. The exact values for octakis-substituted derivatives may vary. scirp.org

These structural modifications directly impact the material's electrical characteristics. The improved molecular ordering and larger grain size achieved through annealing can reduce the number of trap states at grain boundaries, leading to enhanced charge carrier mobility. atlantis-press.combohrium.com Therefore, post-deposition annealing is a crucial step for optimizing the performance of organic field-effect transistors (OFETs) and other electronic devices based on these materials. bohrium.com

Mechanisms of Self-Assembly and Intermolecular Interactions (e.g., π–π stacking, van der Waals interactions)

The self-organization of Copper(II) octakis-substituted phthalocyanines into well-defined supramolecular architectures is governed by a delicate balance of non-covalent intermolecular interactions. aps.orgaps.org The primary forces driving this self-assembly are π–π stacking and van der Waals interactions, which dictate the packing and orientation of the molecules in both bulk crystals and thin films. aps.org

π–π Stacking: The extensive 18 π-electron aromatic system of the phthalocyanine macrocycle is central to its self-assembly. mdpi.com Molecules tend to stack in a co-facial or slipped-cofacial arrangement to maximize the attractive interactions between their π-orbitals. acs.org This π–π stacking is a dominant cohesive force, leading to the formation of columnar structures. The distance between adjacent macrocycles in these stacks is a critical parameter; for peripherally substituted phthalocyanines, this distance is typically between 3.4 and 3.6 Å. mdpi.com The nature of the stacking (e.g., H-type vs. J-type aggregates) significantly influences the electronic and optical properties of the material. acs.org For instance, the interaction between the transition dipoles of the monomers in a stack determines whether the Q-band absorption will be blue-shifted (H-aggregates) or red-shifted (J-aggregates). acs.org

Influence of Substituents: The position and chemical nature of the eight substituents on the phthalocyanine periphery have a profound impact on the intermolecular interactions. aps.orgnih.gov For example, non-peripherally substituted phthalocyanines often exhibit higher solubility compared to their peripherally substituted counterparts because the bulky side chains can sterically hinder the strong core-to-core π–π stacking. mdpi.com In contrast, peripheral substitution allows for closer packing of the macrocycles. mdpi.com Furthermore, the introduction of atoms like halogens can lead to the formation of weak hydrogen bonds between neighboring molecules, adding another layer of control over the self-assembly process. aps.org These subtle modifications to the molecular structure can drastically alter the balance of attractive and repulsive forces, thereby tuning the intermolecular interactions and the resulting material properties. nih.gov

Functional Applications and Mechanistic Investigations in Advanced Technologies

Catalytic Systems and Reaction Mechanisms

Metallophthalocyanines (MPcs) are known for their rich redox chemistry, which makes them suitable as redox catalysts. researchgate.net Their catalytic activity is deeply connected to the central metal ion and the peripheral substituents on the macrocycle.

Electrocatalysis Applications (e.g., CO2 Reduction, N2O Reduction, Li/SOCl2 Battery Catalysis)

The phthalocyanine (B1677752) framework is a versatile platform for designing electrocatalysts for crucial chemical transformations. While research on the specific octyloxy-substituted copper variant is specialized, studies on analogous phthalocyanine complexes provide significant insights into its potential catalytic mechanisms.

For the electrochemical reduction of carbon dioxide (CO2), a major goal for sustainable fuel production, cobalt phthalocyanine (CoPc) has been identified as a known electrocatalyst. researchgate.net When incorporated into a polypyrrole composite, a CoPc-based electrode demonstrates a stable catalytic current for CO2 reduction with higher current density and efficiency compared to the polypyrrole electrode alone. researchgate.net The mechanism involves the CoPc complex facilitating the reduction, and its performance can be dramatically enhanced when immobilized in specific polymer films, achieving a Faradaic efficiency for CO production of approximately 90%. researchgate.net Given the shared phthalocyanine macrocycle, it is inferred that copper-based variants could operate through similar pathways, where the central metal activates the CO2 molecule.

In the context of nitrous oxide (N2O) reduction, a reaction of significant environmental importance, molecular copper complexes have emerged as rare but effective catalysts. nih.govnih.gov Natural N2O reduction is mediated by a copper cofactor, yet synthetic molecular copper catalysts for this process are not common. nih.govnih.gov Research has demonstrated a selective molecular copper catalyst that electrocatalytically reduces N2O to benign N2 using water as a proton source. nih.govnih.gov Catalysis is observed to begin after the copper complex is reduced, supporting a mechanism involving metal-ligand cooperation. nih.gov Although the reported catalyst features a different ligand system (tetraimidazolyl-substituted pyridine), it underscores the fundamental capability of copper centers to mediate this transformation, a role that Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)phthalocyanine could potentially fulfill. nih.gov

In energy storage, metallophthalocyanines have been investigated as electrocatalysts to improve the performance of Lithium/thionyl chloride (Li/SOCl2) batteries. These batteries can suffer from voltage hysteresis, which limits their application. nih.gov The addition of various metal phthalocyanines has been shown to lengthen the discharge time by about 20% and increase the discharge capacity by 20-50%. nih.gov The catalytic effect is attributed to the excellent electronic conductivity of the phthalocyanine compounds, with density functional theory calculations suggesting that the electron density of the central metal is a key factor in the catalytic reaction. nih.gov

Investigations into Homogeneous and Heterogeneous Oxidation Reactions

Copper phthalocyanines are effective catalysts for a variety of oxidation reactions, functioning in both homogeneous and heterogeneous systems. Their stability and efficiency make them attractive alternatives to more expensive noble metal catalysts. rsc.orgacademie-sciences.fr

In homogeneous catalysis, bio-inspired copper complexes are used for the controlled oxidation of C-H bonds, a challenging reaction in organic chemistry. rsc.org A screening of various copper complexes with nitrogen donor ligands for the oxidation of benzylic alcohols in aqueous solutions found that specific copper-diamine complexes were highly active. nih.gov This highlights the importance of the ligand environment around the copper center in facilitating the reaction.

In heterogeneous catalysis, where the catalyst is in a different phase from the reactants, metallophthalocyanines are often immobilized on solid supports to enhance stability and ease of recovery. mdpi.com Copper(II) phthalocyanine (CuPc) nanoparticles have been used as a robust and efficient catalyst for the selective aqueous oxidation of various alcohols to their corresponding carbonyl compounds, using tetrabutylammonium (B224687) oxone (TBA-OX) as the oxidant. academie-sciences.fr The proposed mechanism involves the reversible combination of the CuPc with the oxidant, followed by hydrogen abstraction from the alcohol to form an alcohol radical, which then proceeds to the final product. academie-sciences.fr Similarly, metallophthalocyanines have been immobilized on mesoporous materials like MCM-41 to catalyze the oxidation of cyclohexane. mdpi.com This approach prevents the aggregation of the catalyst and can lead to higher catalytic activity compared to the unsupported macrocycle. mdpi.comuc.pt

Influence of Central Metal Ion and Peripheral Substituents on Catalytic Activity and Selectivity

The catalytic performance of metallophthalocyanines is a tunable feature, governed by both the central metal ion and the nature and position of peripheral substituents.

The central metal is the primary active site, binding the substrate and reaction intermediates to lower the activation energy. academie-sciences.fr For many reactions, the catalytic properties are directly related to the number of "d" electrons of the central metal in the first transition series (e.g., Fe, Co, Cu). academie-sciences.fr In a study comparing tetrasulfonated phthalocyanines of cobalt, iron, and copper for oxidation, the Co(II) complex showed the highest activity, while the Cu(II) complex was inactive, demonstrating that the metal center can have a higher impact on catalytic activity than the peripheral substituents in certain reactions. researchgate.net

Peripheral substituents, such as the octyloxy groups in Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)phthalocyanine, exert a significant influence through electronic and steric effects. Electron-withdrawing groups, such as octyloxycarbonyl groups, attached to the periphery of the phthalocyanine ring can shift the oxidation and reduction potentials of the macrocycle to more positive values. nih.gov This electronic tuning can directly impact the catalytic cycle. Furthermore, the position of the substituents is crucial. A comparison of non-peripherally and peripherally octakis(dodecyl)substituted phthalocyanines revealed significant differences in their electrochemical behavior. nih.gov The non-peripheral isomers were more soluble and did not show evidence of dimerization upon oxidation, unlike their peripheral counterparts. nih.gov The bulky alkyl chains in the non-peripheral positions create steric hindrance that prevents the close approach of the macrocyclic rings, whereas peripheral substituents allow for stronger core-to-core interactions. nih.gov These structural differences, dictated by the substituents, directly affect the material's properties and, by extension, its catalytic potential.

Organic Field-Effect Transistors (OFETs)

Phthalocyanines are widely studied as organic semiconductors due to their high chemical stability and versatile electronic properties. researchgate.netacs.org Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)phthalocyanine, with its long alkyl chains promoting solubility and ordering, is particularly suited for use in solution-processed electronic devices.

Utilization as Active Semiconducting Layers

Copper phthalocyanine (CuPc) and its derivatives typically function as p-type semiconductors, where holes are the majority charge carriers. researchgate.net In an Organic Field-Effect Transistor (OFET), this material forms the active channel where charge transport occurs, typically within the first monolayer adjacent to the gate dielectric interface. acs.org The introduction of eight long alkyl chains, as in octakis(hexyl) or octakis(octyloxy) substituted CuPc, renders the compound soluble, allowing it to be deposited from solution to form the active semiconducting layer. nih.gov This is a significant advantage over unsubstituted CuPc, which is largely insoluble and requires vacuum deposition techniques. nih.gov

Solution-processed films of 1,4,8,11,15,18,22,25-octakis(hexyl) copper phthalocyanine, a close analogue of the title compound, have been successfully used to fabricate bottom-gate OFETs. nih.gov These devices demonstrate clear p-type transistor characteristics, confirming the viability of such peripherally substituted copper phthalocyanines as the active semiconducting component in OFETs. nih.gov

Optimization of Field Effect Mobility and On/Off Current Ratios

The performance of an OFET is primarily evaluated by two key parameters: the field-effect mobility (µ), which measures how quickly charge carriers move through the semiconductor, and the on/off current ratio (I_on/I_off), which indicates the device's switching efficiency. nih.gov For Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)phthalocyanine and its analogues, several strategies are employed to optimize these values.

One common method is thermal annealing. For OFETs using unsubstituted CuPc, annealing the active layer can significantly improve performance, with one study reporting an increase in field-effect mobility from 0.03 cm²/Vs to 1.3 cm²/Vs. researchgate.net Another critical factor is the interface between the semiconductor and the gate dielectric. researchgate.net Surface treatment of the dielectric layer can dramatically reduce charge carrier traps at this interface. For OFETs based on solution-processed octakis(hexyl) copper phthalocyanine on a silicon dioxide (SiO2) gate dielectric, treating the SiO2 surface with a self-assembled monolayer of octadecyltrichlorosilane (B89594) (OTS) led to a substantial performance enhancement. nih.gov The mobility increased significantly to 4x10⁻² cm² V⁻¹ s⁻¹, and the on/off ratio reached 10⁶. nih.gov This improvement was attributed to a decrease in the interface trap density by an order of magnitude, which also resulted in more stable device operation over time. nih.gov

The table below summarizes performance data for OFETs using copper phthalocyanine derivatives, illustrating the impact of different materials and processing conditions.

SemiconductorDielectric/TreatmentField-Effect Mobility (µ)On/Off Ratio (I_on/I_off)Source
Copper Phthalocyanine (CuPc) (unannealed)SiO20.03 ± 0.004 cm²/Vs- researchgate.net
Copper Phthalocyanine (CuPc) (annealed)SiO21.3 ± 0.02 cm²/Vs- researchgate.net
Copper Phthalocyanine (CuPc)SiO2 (100nm)1.22x10⁻³ cm²/Vs10² researchgate.net
1,4,8,11,15,18,22,25-octakis(hexyl) copper phthalocyanineSiO2 (untreated)-- nih.gov
1,4,8,11,15,18,22,25-octakis(hexyl) copper phthalocyanineSiO2 / OTS4x10⁻² cm² V⁻¹ s⁻¹10⁶ nih.gov

Sensing Platforms

The extensive π-conjugated system of the phthalocyanine ring, combined with the catalytic activity of the central copper atom, makes these molecules highly sensitive to their chemical environment. Adsorption of analyte molecules can modulate the electronic properties of the material, leading to a detectable signal.

Copper phthalocyanine (CuPc) and its derivatives are recognized as effective materials for detecting nitrogen dioxide (NO₂), a toxic and oxidizing gas. up.ac.za The sensing mechanism is based on a charge-transfer interaction. CuPc is inherently a p-type semiconductor, meaning its majority charge carriers are holes. When exposed to a strong oxidizing gas like NO₂, electrons are withdrawn from the phthalocyanine ring. This process increases the concentration of holes in the material, leading to a significant decrease in its electrical resistance. up.ac.za

Devices based on CuPc have demonstrated the ability to detect NO₂ at levels below 1 part per million (ppm), with a strong response observed above a threshold of approximately 87 parts per billion (ppb). up.ac.za The introduction of alkoxy side chains, such as the octyloxy groups in Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)phthalocyanine, can further enhance sensing performance by modifying the film's morphology and providing a more porous structure, which facilitates gas diffusion and interaction with the active sites. Bimetallic phthalocyanine-based covalent organic frameworks (COFs) have also been developed, demonstrating that the modulation of the metal center can optimize the band gap and enhance the adsorption/desorption of NO₂ molecules. jchemrev.com

Table 1: Nitrogen Dioxide Sensing Performance of a Copper Phthalocyanine Chemiresistor

Analyte Concentration Response Type Magnitude of Resistance Change
Nitrogen Dioxide (NO₂) 1 ppm Negative Drops by a factor of 870
Ammonia (B1221849) (NH₃) Not Specified Positive Small increase
Hydrogen Sulfide (H₂S) Not Specified Positive Small increase
Sulfur Dioxide (SO₂) Not Specified Negative Small decrease

Data sourced from a study on CuPc chemiresistors. up.ac.za

The responsiveness of phthalocyanine compounds to pH changes is often linked to the protonation and deprotonation of the nitrogen atoms within the macrocycle or on peripheral functional groups. While specific data on the pH sensing of the octakis(octyloxy) derivative is limited, studies on other functionalized copper phthalocyanines provide a basis for the mechanism. For instance, tetracarboxylic copper phthalocyanine has been used in electrochemical sensors, where changes in pH affect the electrostatic interactions at the electrode surface.

In other cases, phthalocyanine derivatives have exhibited colorimetric changes in response to varying pH levels. researchgate.net This is attributed to changes in the electronic structure of the molecule upon protonation, which alters its light absorption characteristics, particularly in the Q-band region (600-700 nm). The octyloxy substituents on the periphery of the ring would influence the pKa of the macrocycle and its solubility, thereby modulating its pH-sensing range and sensitivity. Some phthalocyanine-based sensors have shown stable responses within a pH range of 3.9 to 6.5. jchemrev.com

The detection of volatile organic compounds (VOCs) like toluene (B28343) using phthalocyanine-based sensors relies on the subtle interactions between the analyte vapor and the semiconductor film. The process typically involves the sorption of vapor molecules into the bulk of the phthalocyanine film. This absorption can cause a swelling of the film and a change in its dielectric environment, leading to a measurable change in its electrical or optical properties.

The selectivity of a sensor for a particular vapor, such as toluene, over others like alcohols, is determined by the chemical nature of the phthalocyanine's peripheral substituents. The long, nonpolar octyloxy chains of Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)phthalocyanine would create a lipophilic environment. This would favor the absorption of nonpolar aromatic vapors like toluene through van der Waals and π-π stacking interactions, while potentially repelling more polar molecules. Studies on general CuPc thin films have shown that exposure to organic vapors such as methanol (B129727) and ethanol (B145695) causes changes in their optical absorption and electrical conductivity, forming the basis of the sensing mechanism. researchgate.net

Optical and Photonic Devices

The strong absorption in the visible and near-infrared regions, coupled with the large, delocalized π-electron system, makes phthalocyanines promising candidates for optical applications.

Nonlinear optical (NLO) materials exhibit a change in their optical properties, such as absorption, in response to high-intensity light. This behavior is crucial for applications like optical limiting, which involves protecting sensitive optical sensors and human eyes from damage by high-intensity laser beams. Phthalocyanines are known to be excellent optical limiters due to a phenomenon called reverse saturable absorption (RSA).

In RSA, the absorption cross-section of the molecule's excited state is significantly larger than that of its ground state. At low light intensities, the material behaves as a linear absorber. However, when exposed to a high-intensity laser pulse, a large population of molecules is promoted to the excited state, leading to a dramatic increase in absorption. This effectively "limits" the transmission of light through the material. The heavy central copper atom and the extended π-conjugation in Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)phthalocyanine are expected to enhance this effect by promoting intersystem crossing to the triplet state, which typically has a long lifetime and a strong excited-state absorption. The peripheral octyloxy groups improve the solubility of the compound, allowing for the preparation of high-concentration solutions or high-quality thin films, which is essential for fabricating effective optical limiting devices.

Photodiode and Photovoltaic Cell Fabrication and Performance

The fabrication of optoelectronic devices such as photodiodes and photovoltaic cells using phthalocyanine derivatives is a subject of extensive research. The performance of these devices is intrinsically linked to the molecular ordering and morphology of the active thin film, which governs charge generation and transport. For Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)phthalocyanine (CuPcOC8), techniques like Langmuir-Blodgett (LB) deposition have been utilized to create well-defined thin films. researchgate.net

Research on LB films of CuPcOC8 has shown that this compound self-assembles into a distinct nanowire morphology in the as-deposited state. researchgate.net This ordered, high-aspect-ratio structure is potentially beneficial for photovoltaic applications as it can facilitate efficient charge transport to the electrodes. The structural properties of these films have been studied using X-ray diffraction, which reveals how the molecules pack together. Upon thermal annealing at 373 K, the morphology of the CuPcOC8 film evolves, showing a coexistence of the initial nanowires with newly formed thin crystalline flakes. researchgate.net This thermal processing can significantly impact the electrical and photoresponsive properties of the final device.

While specific performance metrics for photovoltaic cells based solely on CuPcOC8 are not widely reported, studies on related peripherally substituted copper phthalocyanines in photoconductive diodes demonstrate their potential. rsc.orgnih.gov The introduction of peripheral groups is known to modify the electronic energy levels and absorption spectrum of the phthalocyanine core. nih.gov For instance, the absorption spectrum of a peripherally substituted copper phthalocyanine shows the characteristic intense Q-band absorption in the 600-700 nm range, which is crucial for absorbing solar radiation. rsc.org In devices, the performance is often evaluated by parameters such as short-circuit current density (Jsc), open-circuit voltage (Voc), and power conversion efficiency (η), which are all dependent on the final morphology and electronic properties of the active layer. mdpi.com

Morphological and Structural Characteristics of CuPcOC8 Thin Films

Film ConditionObserved Morphology (AFM)Structural Features (XRD)Reference
As-depositedNanowire morphologyBragg peak at 3.4° researchgate.net
Annealed (373 K)Coexistence of nanowires and thin crystalline flakesBragg peak shifts to 3.6° researchgate.net

Photophysical and Photochemical Studies (e.g., Fluorescence Quenching, Singlet Oxygen Generation)

The photophysical and photochemical behavior of phthalocyanines is fundamental to their application in areas like sensing and photodynamic therapy. These properties, including fluorescence and the generation of reactive oxygen species, are heavily influenced by the central metal ion and peripheral substituents.

Fluorescence Quenching Copper(II) is a paramagnetic ion, and its presence as the central metal in the phthalocyanine macrocycle typically leads to efficient quenching of fluorescence. This occurs via the promotion of intersystem crossing from the excited singlet state to the triplet state, a non-radiative pathway that competes with fluorescence emission. Therefore, copper phthalocyanines, including CuPcOC8, generally exhibit very low fluorescence quantum yields compared to their analogues with diamagnetic central metals like zinc(II). nih.govresearchgate.net Studies on Langmuir-Blodgett films of CuPcOC8 have investigated its photoluminescence, revealing that the emission properties are linked to the crystalline structure and molecular aggregation within the film. researchgate.net In concentrated solutions or solid films, phthalocyanines can exhibit self-quenching due to non-radiative energy transfer between adjacent molecules. mdpi.com

Singlet Oxygen Generation The generation of singlet oxygen (¹O₂) is a key process for applications in photodynamic therapy. A photosensitizer, upon light absorption, transfers energy from its excited triplet state to ground-state molecular oxygen (³O₂), producing cytotoxic ¹O₂. nist.gov The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ).

For copper phthalocyanines, the short lifetime of the excited triplet state, due to the paramagnetic copper center, generally results in lower singlet oxygen quantum yields compared to zinc phthalocyanines. unirioja.es For example, a study on tetracarboxy-substituted phthalocyanines reported a singlet oxygen quantum yield (ΦΔ) of 0.25 for the copper derivative, which was lower than the 0.37 value for the zinc analogue. unirioja.es While the specific ΦΔ for CuPcOC8 has not been detailed, it is expected to follow this general trend for copper phthalocyanines. The measurement is typically performed by monitoring the decay of a chemical trap, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which is consumed by the generated singlet oxygen. researchgate.net

Representative Photochemical Data for Substituted Phthalocyanines

CompoundParameterValueSolvent/ConditionReference
Copper(II) tetracarboxyphthalocyanine (TcPcCu)Singlet Oxygen Quantum Yield (ΦΔ)0.25Not specified unirioja.es
Zinc(II) tetracarboxyphthalocyanine (TcPcZn)Singlet Oxygen Quantum Yield (ΦΔ)0.37Not specified unirioja.es
Octakis(4-benzyloxyphenoxy)-substituted zinc phthalocyanineFluorescence Quantum Yield (ΦF)0.18DMSO nih.gov

Exploration in Molecular Electronics and Optoelectronic Devices

The field of molecular electronics aims to use single molecules or molecular assemblies as active components in electronic circuits. Phthalocyanines are prime candidates for this field due to their robust structure, stability, and tunable electronic properties. nih.gov The peripheral substitution with eight long octyloxy chains in CuPcOC8 plays a crucial role in its suitability for these applications.

The long, flexible alkyl chains enhance solubility and promote self-organization into ordered structures, which is essential for achieving efficient charge transport in devices. researchgate.net The formation of nanowires by CuPcOC8 in Langmuir-Blodgett films is a clear example of such bottom-up self-assembly. researchgate.net These well-ordered, one-dimensional structures could serve as conductive channels in field-effect transistors (FETs) or as pathways for charge separation and transport in sensors and other optoelectronic devices.

Furthermore, the introduction of multiple long alkyl chains can induce liquid crystalline behavior. Such discotic liquid crystalline phases consist of columns formed by the stacking of the flat phthalocyanine cores, with the molten alkyl chains providing fluidity. researchgate.net This combination of long-range order and processability is highly advantageous for fabricating uniform, large-area thin films with optimized molecular packing for superior electronic performance. The ability to control the alignment of these molecular columns is key to developing advanced devices like polarized light detectors or high-mobility transistors. While unsubstituted copper phthalocyanine is known as a p-type semiconductor, the electronic properties can be significantly tuned by peripheral substitution, offering a versatile platform for designing next-generation organic electronic devices. nih.gov

Future Directions and Emerging Research Avenues for Copper Ii Octakis Substituted Phthalocyanines

Development of Novel Synthetic Routes for Highly Defined Architectures

The precise control over the molecular architecture of octakis-substituted phthalocyanines is paramount to fine-tuning their properties for specific applications. Future research is focused on developing synthetic methodologies that offer higher yields, isomeric purity, and the ability to introduce a wide array of functional groups.

A significant trend is the move towards multi-step syntheses starting from elaborately substituted precursors, such as 4,5-disubstituted phthalonitriles. umich.edu These precursors can be prepared through methods like the Heck coupling reaction. umich.edu The subsequent cyclotetramerization of these phthalonitriles in the presence of a copper source yields the target 2,3,9,10,16,17,23,24-octakis-substituted phthalocyanine (B1677752). umich.edumdpi.com This approach allows for the creation of molecules with eight identical substituents, leading to highly ordered structures.

Furthermore, "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition, is emerging as a powerful tool for the post-synthesis modification of phthalocyanines bearing terminal alkyne groups. umich.eduresearchgate.net This method provides a highly efficient and quantitative route to attach complex moieties, such as triazoles, enabling the construction of well-defined supramolecular structures. umich.eduresearchgate.net The choice of synthetic route is critical, as it directly influences properties like solubility and aggregation, which are key for material processing. For instance, non-peripherally substituted octakis(dodecyl)phthalocyanines have been found to be more soluble than their peripherally substituted isomers. mdpi.comufs.ac.za

Synthetic StrategyPrecursorKey FeaturesResulting ArchitectureRef
Direct Cyclotetramerization 4,5-dialkynyl substituted phthalonitrile (B49051)Heck coupling used for precursor synthesis; cyclomerization in the presence of a metal salt.2,3,9,10,16,17,23,24-octaalkynyl substituted phthalocyanines. umich.edu
Post-Synthetic Modification Phthalocyanine with terminal alkynesIn-situ deprotection of silyl (B83357) groups followed by "clicking" with alkylazides.Highly efficient route to octatriazole-functionalized phthalocyanines. umich.edu
Template Cyclotetramerization 3,6- or 4,5-bis(dodecyl)phthalonitrileTemplate reaction in the presence of a metal salt (e.g., Zn or Mg) followed by metal exchange or demetalation.Controlled synthesis of non-peripheral vs. peripheral octakis(dodecyl)phthalocyanines. mdpi.comufs.ac.za

Application of Advanced In-Situ Spectroscopic and Imaging Techniques

To unlock the full potential of these materials, it is crucial to understand their behavior under operational conditions. Future research will increasingly rely on advanced in-situ techniques that can probe the dynamic electronic and structural properties of these molecules in real-time.

In-situ spectroelectrochemistry is a powerful technique that combines electrochemical control with spectroscopic measurement (e.g., UV-vis-NIR absorption). acs.orgdergipark.org.tr It allows researchers to observe the generation of reduced or oxidized phthalocyanine species and correlate these changes with distinct transformations in the electronic spectra, including sharp color transitions. acs.orgdergipark.org.trnih.gov This is particularly important for understanding mechanisms in electrocatalysis, sensors, and electrochromic devices. dergipark.org.trnih.gov

Advanced imaging techniques are also vital. Atomic Force Microscopy (AFM) and Brewster Angle Microscopy (BAM) are used to visualize the nanoscale morphology and organization of octakis-substituted copper phthalocyanines in thin films and at interfaces like the air/water surface. nih.gov Understanding how these molecules self-assemble is critical, as film morphology directly impacts the performance of devices such as organic field-effect transistors. researchgate.net

Integration into Hybrid Organic-Inorganic Heterostructures

A major emerging avenue is the combination of octakis-substituted copper phthalocyanines with inorganic nanomaterials to create hybrid heterostructures with novel, synergistic properties. These hybrids merge the processability and tunable electronic properties of the organic molecule with the unique characteristics of the inorganic component.

One exciting area is the interface between copper phthalocyanine (CuPc) and two-dimensional (2D) materials like transition metal dichalcogenides (TMDCs). For example, in a CuPc/MoSe₂ heterostructure, strong hybridization between the lowest unoccupied molecular orbital (LUMO) of the CuPc and the conduction band of MoSe₂ has been observed. arxiv.org This interaction leads to the formation of novel interfacial hybrid excitons , which combine features of both Frenkel (in the organic) and Wannier-Mott (in the inorganic) excitons, opening doors for new optoelectronic device concepts. arxiv.org

Another prominent direction involves non-covalent functionalization of carbon nanotubes (CNTs) with substituted phthalocyanines. mdpi.comresearchgate.netrsc.org The phthalocyanine molecules attach to the nanotube surface via π-π interactions, creating a hybrid material where the CNT acts as a conductive backbone and the phthalocyanine as a functional layer for sensing or catalysis. mdpi.comresearchgate.net For instance, hybrids of pyrene-substituted CuPc with single-walled carbon nanotubes (SWCNTs) have demonstrated enhanced sensor responses to ammonia (B1221849). researchgate.netrsc.org

Inorganic ComponentHybrid System ExampleInterfacial InteractionEmergent Property/ApplicationRef
2D TMDC Copper Phthalocyanine / MoSe₂Strong orbital hybridization at the interface.Formation of interfacial hybrid excitons for novel optoelectronics. arxiv.org
Carbon Nanotubes Pyrene-Substituted CuPc / SWCNTNon-covalent π-π stacking.Enhanced electrical response for chemical sensing (e.g., ammonia). researchgate.netrsc.org
Carbon Nanotubes Halogen-substituted ZnPc / CNTAdsorption via π-π interaction.Modulation of electronic structure for tuning sensor response. mdpi.com

Expansion into Novel Catalytic and Sensor Applications

The inherent redox activity and stable macrocyclic structure of copper octakis-substituted phthalocyanines make them promising candidates for new catalytic and sensing technologies.

In catalysis , research is moving beyond traditional oxidation reactions. These complexes have been shown to be effective catalysts for transfer hydrogenation reactions, achieving high conversion rates (up to 97%) in the transformation of acetophenone (B1666503) derivatives. bohrium.com They are also being developed as efficient and reusable catalysts for click reactions, enabling the synthesis of complex molecules under mild, room-temperature conditions. researchgate.net The introduction of strong electron-withdrawing substituents, such as perfluoroalkyl groups, can enhance the chemical robustness and electron-accepting ability of the phthalocyanine, which is beneficial for catalytic applications. acs.orgnih.gov

In the field of chemical sensors , these materials are being engineered for high sensitivity and selectivity. Chemiresistors based on copper phthalocyanine have been developed for the detection of industrial leaks of toxic gases like nitrogen dioxide (NO₂), showing a remarkable drop in resistance upon exposure. nih.gov Hybrids of octakis-substituted CuPcs with nanomaterials like carbon nanotubes are particularly promising, demonstrating superior performance in detecting gases such as chlorine (Cl₂) and ammonia (NH₃). rsc.orgup.ac.za

ApplicationTargetCompound/SystemKey Research FindingRef
Catalysis Transfer HydrogenationImine- and azo-group substituted Cu(II) PhthalocyaninesAchieved up to 97% conversion of acetophenone derivatives. bohrium.com
Catalysis Click ReactionsCopper(II) PhthalocyanineEfficiently catalyzed azide-alkyne cycloadditions at room temperature; reusable up to 5 times. researchgate.net
Sensor NO₂ GasCopper(II) Phthalocyanine ChemiresistorResistance drops by a factor of 870 in 1 ppm NO₂, enabling leak detection. nih.gov
Sensor NH₃ GasPyrene-Substituted CuPc / SWCNT HybridElectrical response to ammonia vapor found to be superior to related Co and metal-free complexes. rsc.org
Sensor Cl₂ GasOctabutoxy CuPc NanowiresDemonstrated effective sensing of chlorine gas. up.ac.za

Design and Development of Smart Materials and Responsive Systems

A particularly forward-looking research direction is the design of "smart" materials based on octakis-substituted copper phthalocyanines that can respond to external stimuli in a controlled and predictable manner.

These molecules are being incorporated into systems that react to chemical or physical triggers. For example, a soluble copper phthalocyanine derivative has been shown to exhibit colorimetric changes in response to varying pH levels, functioning as a visual pH sensor. researchgate.netdergipark.org.tr In a more complex application, a nanoscale metal-organic framework composed of a carboxyl-modified phthalocyanine and copper ions was designed as a smart system for cancer therapy. rsc.org This nanoparticle responds to the high concentration of adenosine (B11128) triphosphate (ATP) in the tumor microenvironment to enhance the efficacy of photodynamic therapy. rsc.org

Another area of development is in responsive displays. Modified Copper(II) phthalocyanine particles are being used to create blue electrophoretic particles for E-ink displays. mdpi.comnih.gov By modifying the surface of the CuPc particles with an ionic liquid, their charge (Zeta potential) can be significantly increased, allowing them to move reversibly within a dispersion under an applied electric field to create an image. mdpi.comnih.gov

Q & A

Basic: What are the critical considerations for synthesizing Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)phthalocyanine with high purity?

Methodological Answer:
Synthesis requires precise control of reaction conditions:

  • Solvent Selection : Use anhydrous solvents (e.g., dimethylformamide) to avoid hydrolysis of alkoxy substituents .
  • Temperature Control : Maintain 80–100°C to ensure complete cyclotetramerization of phthalonitrile precursors while preventing decomposition .
  • Purification : Column chromatography (silica gel, chloroform/hexane gradient) removes unreacted precursors. Confirm purity via HPLC (≥95% dye content) and elemental analysis .
  • Metalation : Ensure stoichiometric Cu(II) acetate addition under inert atmosphere to avoid Cu(I) byproducts .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this phthalocyanine derivative?

Methodological Answer:

  • UV-Vis Spectroscopy : Detect Q-band absorption (600–700 nm) to confirm π-π* transitions and aggregation state. Solvent polarity impacts peak broadening .
  • Mass Spectrometry (MALDI-TOF) : Verify molecular ion peaks (m/z ~1448.5 for [M+H]⁺) and isotopic patterns for Cu(II) .
  • FTIR : Identify alkoxy C-O stretching (1050–1150 cm⁻¹) and phthalocyanine ring vibrations (1600 cm⁻¹) .
  • Elemental Analysis : Match experimental C, H, N values to theoretical calculations (C: ~79%, H: ~9.8%, N: ~7.7%) .

Advanced: How can researchers optimize reaction conditions using factorial design to enhance yield and reduce side products?

Methodological Answer:

  • Factorial Design Variables : Investigate temperature (X₁), solvent ratio (X₂), and catalyst concentration (X₃) as independent variables. Use a 2³ factorial matrix to model interactions .
  • Response Surface Methodology (RSM) : Quantify effects on yield (dependent variable). For example, higher temperatures (X₁ > 90°C) may increase cyclization but risk decomposition .
  • Validation : Replicate optimal conditions (e.g., X₁=85°C, X₂=3:1 DMF/toluene, X₃=1.2 eq Cu) in triplicate. Compare yields via ANOVA to confirm significance .

Advanced: How should contradictions in reported electrochemical properties of this compound be resolved?

Methodological Answer:

  • Source Analysis : Compare electrode preparation methods (e.g., drop-casting vs. spin-coating) and electrolyte composition (aqueous vs. non-aqueous) across studies .
  • Controlled Replication : Reproduce conflicting experiments under identical conditions. For example, redox peak shifts may arise from oxygen contamination; use glovebox-prepared samples .
  • Advanced Characterization : Employ XPS to verify Cu oxidation state and EPR to detect paramagnetic impurities influencing electrochemical behavior .

Advanced: What theoretical frameworks guide the study of this compound’s photophysical properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Model HOMO-LUMO gaps and compare with experimental UV-Vis data. Include solvent effects via polarizable continuum models (PCM) .
  • Aggregation Kinetics : Apply exciton coupling theory to interpret bathochromic shifts in aggregated states. Correlate with solvent polarity (e.g., red shifts in toluene vs. DMF) .
  • Charge Transfer Mechanisms : Use Marcus theory to analyze electron-transfer rates in photovoltaic applications, considering reorganization energy (λ) and driving force (ΔG) .

Basic: How can researchers validate the reproducibility of synthetic procedures across laboratories?

Methodological Answer:

  • Detailed Protocols : Document step-by-step procedures, including equipment calibration (e.g., stirrer speed, heating mantle accuracy) .
  • Interlaboratory Studies : Share batches with independent labs for NMR and MS cross-validation. Use standardized reference materials (e.g., NIST-traceable Cu standards) .
  • Error Tracking : Implement a failure mode analysis (e.g., Ishikawa diagram) to identify variability sources (e.g., moisture ingress, impure solvents) .

Advanced: What strategies address the compound’s low solubility in polar solvents for thin-film applications?

Methodological Answer:

  • Side-Chain Engineering : Replace octyloxy groups with branched or fluorinated chains to disrupt crystallization. Test via Hansen solubility parameters .
  • Co-solvent Systems : Blend with high-boiling solvents (e.g., chlorobenzene:DMF 4:1) to enhance spin-coating uniformity. Characterize films via AFM for morphology .
  • Post-Synthetic Modifications : Introduce sulfonic acid groups via controlled oxidation to improve aqueous compatibility .

Advanced: How can molecular dynamics simulations predict this compound’s self-assembly behavior?

Methodological Answer:

  • Force Field Selection : Use OPLS-AA for alkoxy chain flexibility and metal-ligand interactions. Validate against crystallographic data (if available) .
  • Simulation Parameters : Run 100-ns trajectories in explicit solvent (e.g., hexane) at 298K. Analyze radial distribution functions (RDFs) for π-stacking distances .
  • Experimental Correlation : Compare simulated aggregation patterns with TEM or SAXS data to refine van der Waals and electrostatic terms in the model .

Basic: What are the best practices for storing and handling this compound to prevent degradation?

Methodological Answer:

  • Storage Conditions : Keep in amber vials under argon at –20°C to minimize photo-oxidation and moisture absorption .
  • Handling Protocols : Use gloveboxes for weighing; pre-dry solvents (<10 ppm H₂O) for solution preparation .
  • Stability Monitoring : Perform monthly UV-Vis checks (Q-band intensity) and TGA to detect decomposition (weight loss >2% indicates instability) .

Advanced: How do steric effects from octyloxy substituents influence catalytic activity in oxidation reactions?

Methodological Answer:

  • Comparative Studies : Synthesize analogs with shorter (ethoxy) or bulkier (dodecyloxy) chains. Test turnover frequency (TOF) in model reactions (e.g., cyclohexane oxidation) .
  • Steric Parameterization : Calculate Tolman cone angles for substituents. Correlate with catalytic efficiency; bulky groups may hinder substrate access to Cu centers .
  • In Situ Spectroscopy : Use FTIR-ATR to monitor substrate binding kinetics. Reduced binding constants (Kd) indicate steric hindrance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.